3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine
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Overview
Description
3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties This compound features a bromothiophene moiety linked to a piperazine ring, which is further connected to a cyclopropylpyridazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to form 4-bromothiophene. This intermediate is then subjected to a coupling reaction with a piperazine derivative that has been pre-functionalized with a cyclopropylpyridazine group. The reaction conditions often include the use of palladium catalysts, such as in Suzuki-Miyaura coupling, under inert atmospheres and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.
Substitution: The bromine atom in the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, such as enzymes or receptors, through binding interactions. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known to exhibit a wide range of pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- 3-Bromo-N′-(2-fluorophenyl)thiophene-2-carbohydrazide
Uniqueness
Compared to similar compounds, 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine stands out due to its unique combination of functional groups.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c17-12-9-14(23-10-12)16(22)21-7-5-20(6-8-21)15-4-3-13(18-19-15)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVSMLWBBJSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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